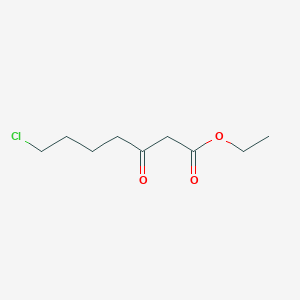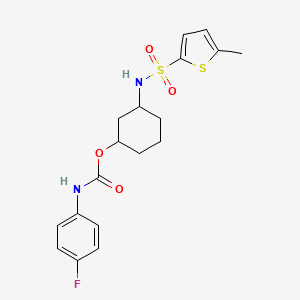
3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MCC-950 and is a potent inhibitor of the NLRP3 inflammasome, a protein complex that plays a crucial role in the immune system's response to pathogens and other stimuli.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
Research on derivatives similar to the queried compound, such as 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives, has shown promising antiproliferative activity against various cancer cell lines. These compounds, characterized by NMR, LC-MS, and HPLC techniques, demonstrated IC50 values ranging from 1.82-9.52 µM across different cell lines, suggesting their potential as cancer therapeutics (Pawar, Pansare, & Shinde, 2018).
Antimicrobial Activity
Novel hybrids of sulfonamide carbamates have been synthesized and evaluated for their antimicrobial activities. These compounds, formed through reactions involving N-substituted 4-isothiocyanatophenyl sulfonamides, showed significant activity against tested bacteria. Molecular docking studies indicated the potential of these compounds as antimicrobial agents, highlighting their relevance in developing new treatments for bacterial infections (Hussein, 2018).
Cerebrovasodilatation through Enzyme Inhibition
Studies on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, compounds sharing functional group similarities with the queried compound, have revealed their potential in inducing cerebrovasodilatation by selectively inhibiting carbonic anhydrase enzymes. This activity suggests a therapeutic application in conditions requiring enhanced cerebral blood flow without significant diuresis (Barnish et al., 1981).
Antipathogenic Activity
Thiourea derivatives, which are structurally related to the compound of interest, have been synthesized and shown to possess significant antipathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This research underlines the potential of such compounds in the development of new antimicrobial agents with specific antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Mechanofluorochromic Behaviors
Research on triphenylamine or carbazole-containing dibenzothiophene sulfones, closely related in structure to the queried compound, has uncovered their ability to exhibit color-tunable solid-state fluorescence and mechanofluorochromic behaviors. Such properties are of great interest for applications in optoelectronic devices and sensors, showcasing the versatility of thiophene sulfonamide derivatives in materials science (Yao et al., 2021).
Eigenschaften
IUPAC Name |
[3-[(5-methylthiophen-2-yl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-12-5-10-17(26-12)27(23,24)21-15-3-2-4-16(11-15)25-18(22)20-14-8-6-13(19)7-9-14/h5-10,15-16,21H,2-4,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKACFPRKAIWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

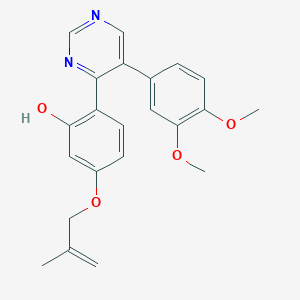
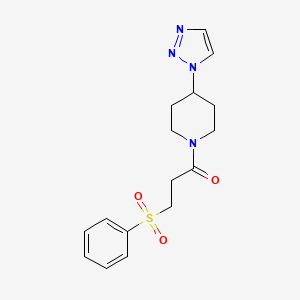
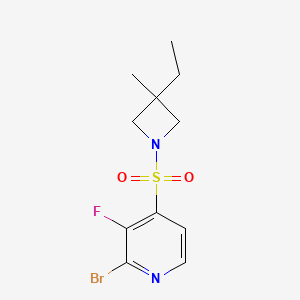
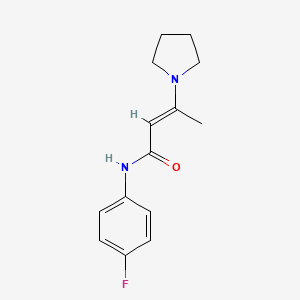
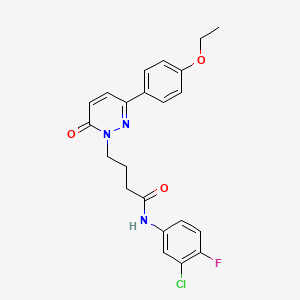
![N-(2,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2611555.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B2611556.png)
![1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2611558.png)
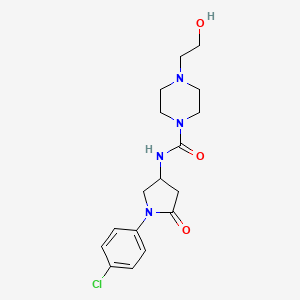
![methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B2611561.png)
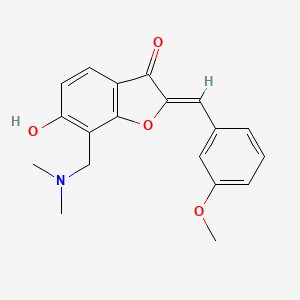
![6-cyclopropyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2611567.png)
![5-{[2-(Cyclohexylsulfanyl)-5-nitrophenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2611568.png)
